molecular formula C5H16Cl2N2O B1382431 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride CAS No. 1803602-18-7

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride

Cat. No.: B1382431
CAS No.: 1803602-18-7
M. Wt: 191.1 g/mol
InChI Key: QIBPSFAFROBBBN-UHFFFAOYSA-N
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Description

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C5H14N2O·2HCl. It is a derivative of amino alcohols and is often used as an intermediate in various chemical syntheses. This compound is known for its versatility and is utilized in multiple fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride typically involves the reaction of dimethylamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-100°C.

    Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C).

    Solvents: Common solvents include methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Dimethylamine and acrylonitrile.

    Reaction Conditions: Controlled temperature and pressure to optimize the hydrogenation step.

    Purification: Crystallization and filtration to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions typically involve the conversion of nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amino alcohols.

Scientific Research Applications

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride involves its interaction with biological molecules. It acts as an inhibitor of choline uptake, affecting the cholinergic system. The compound targets the high-affinity neuronal choline transporter (CHT1), thereby modulating the availability of choline for acetylcholine synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-Dimethylamino-2-propanol: Similar structure but differs in the position of the amino group.

    3-Dimethylamino-1-propanol: Another amino alcohol with a different arrangement of functional groups.

Uniqueness

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is unique due to its specific arrangement of amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research contexts.

Properties

IUPAC Name

2-amino-3-(dimethylamino)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.2ClH/c1-7(2)3-5(6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPSFAFROBBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803602-18-7
Record name 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
Reactant of Route 2
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
Reactant of Route 3
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
Reactant of Route 4
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
Reactant of Route 5
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
Reactant of Route 6
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride

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